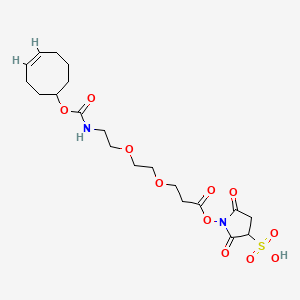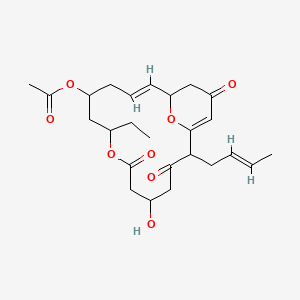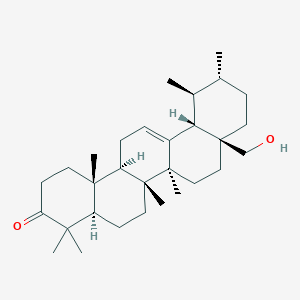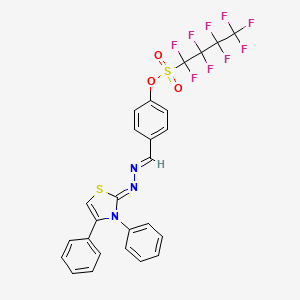
TRAP-6 amide (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRAP-6 amide (TFA) is a synthetic peptide fragment known as Thrombin Receptor Activating Peptide. It functions as a potent agonist for the protease-activated receptor 1 (PAR-1), which is involved in platelet aggregation and other cellular processes. This compound is widely used in scientific research to study platelet behavior, coagulation, and related mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TRAP-6 amide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis typically involves the use of reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling reactions, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While specific industrial production methods for TRAP-6 amide (TFA) are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
TRAP-6 amide (TFA) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is TRAP-6 amide (TFA) itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
Wissenschaftliche Forschungsanwendungen
TRAP-6 amide (TFA) has a wide range of applications in scientific research:
Platelet Aggregation Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated aggregation
Coagulation Research: It helps in understanding the mechanisms of platelet aggregation and coagulation processes
Pharmacological Studies: It serves as a positive control in studies involving anti-platelet drugs.
Cell Signaling Research: It is used to study the activation of intracellular signaling pathways related to PAR-1.
Wirkmechanismus
TRAP-6 amide (TFA) exerts its effects by binding to and activating the protease-activated receptor 1 (PAR-1) on the surface of platelets. This activation triggers a cascade of intracellular signaling pathways, leading to platelet aggregation, structural changes, and degranulation. The key molecular targets involved include G-proteins and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SFLLRN-NH2: Another thrombin receptor activating peptide with similar functions.
TFLLR-NH2: A peptide that also activates PAR-1 but with different potency and efficacy.
Uniqueness
TRAP-6 amide (TFA) is unique due to its high potency and ability to induce irreversible platelet aggregation. Its specific sequence and structure make it a valuable tool for studying platelet behavior and coagulation mechanisms .
Eigenschaften
Molekularformel |
C36H57F3N10O11 |
|---|---|
Molekulargewicht |
862.9 g/mol |
IUPAC-Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H56N10O9.C2HF3O2/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1 |
InChI-Schlüssel |
FCJXDDFURZKDIN-POCCEKOUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)

![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)






